Calcium ascorbate

Description

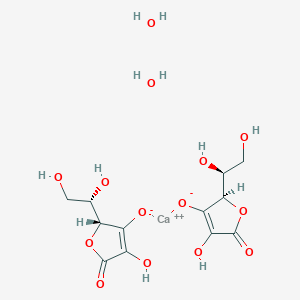

Structure

3D Structure of Parent

Properties

CAS No. |

5743-28-2 |

|---|---|

Molecular Formula |

C6H10CaO7 |

Molecular Weight |

234.22 g/mol |

IUPAC Name |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1 |

InChI Key |

LHWGPZNOMLGEIB-PQYRJTSOSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |

Color/Form |

White crystalline powder |

physical_description |

White to slightly pale greyish-yellow odourless crystalline powder |

solubility |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

Synonyms |

L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate |

Origin of Product |

United States |

Synthesis and Industrial Production Methodologies of Calcium Ascorbate

Precursor Synthesis: L-Ascorbic Acid Production Pathways

The large-scale production of L-ascorbic acid, the precursor to calcium ascorbate (B8700270), is dominated by methods that begin with D-glucose. wikipedia.org Historically, this was achieved through a multi-step chemical process, which has now been largely supplanted by more advanced fermentation technologies. mdpi.comnih.gov

Chemical Synthesis Routes (e.g., Reichstein Method)

The first commercially successful industrial synthesis of L-ascorbic acid was the Reichstein process, developed by Tadeusz Reichstein and his colleagues in 1933. nih.govchemistryviews.orggoogle.com This multi-step method converts D-glucose into L-ascorbic acid through a combination of chemical reactions and a single microbial fermentation step. researchgate.net

The key stages of the classic Reichstein process are:

Hydrogenation: D-glucose is catalytically hydrogenated to D-sorbitol, typically using a nickel catalyst under high temperature and pressure. chemistryviews.org This initial reduction step has a reported yield of nearly 100%. mdpi.com

Fermentation/Oxidation: The D-sorbitol is then subjected to microbial oxidation by bacteria such as Gluconobacter oxydans (formerly Acetobacter suboxydans). wikipedia.orgchemistryviews.org This fermentation step is highly specific, oxidizing the hydroxyl group at the C5 position to produce L-sorbose. wikipedia.org The yield for this biotransformation can range from 60% to over 95%. mdpi.com

Acetal Protection: The L-sorbose is treated with acetone (B3395972) in an acidic environment. This protects four of the hydroxyl groups by forming diacetone-L-sorbose (2,3:4,6-di-isopropylidene-α-L-sorbose), leaving the primary alcohol group at C1 available for oxidation. chemistryviews.org

Chemical Oxidation: The unprotected hydroxyl group of diacetone-L-sorbose is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate, which results in the formation of diacetone-2-keto-L-gulonic acid (2-KGA). wikipedia.orggoogle.com

Hydrolysis and Lactonization: The final step involves acid-catalyzed hydrolysis to remove the two protective acetone groups, followed by ring-closing lactonization to yield L-ascorbic acid. wikipedia.orggoogle.com

While historically significant and capable of high yields in each step (often exceeding 90%), the Reichstein process involves harsh chemicals, high energy consumption, and the generation of toxic waste, which has driven the industry towards more advanced biotechnological alternatives. wikipedia.orgmdpi.com

Biotechnological Fermentation Processes

Modern industrial production of L-ascorbic acid has largely shifted from the classic Reichstein process to methods centered around fermentation, which are more cost-effective and environmentally benign. mdpi.comslideshare.net These processes still use 2-keto-L-gulonic acid (2-KGA) as the direct precursor to L-ascorbic acid. nih.gov

The most prevalent method for L-ascorbic acid production today, particularly in China which supplies the majority of the world's market, is a two-step fermentation process. wikipedia.orgmdpi.comcas.cn This approach replaces most of the chemical stages of the Reichstein process with microbial transformations. slideshare.net

The process typically involves:

First Fermentation: Similar to the Reichstein process, D-glucose is first hydrogenated to D-sorbitol. Then, Gluconobacter oxydans is used to ferment D-sorbitol into L-sorbose. encyclopedia.pubresearchgate.net This step is highly efficient, with yields reported to be around 98%. nih.gov

Second Fermentation: The L-sorbose is then converted to 2-keto-L-gulonic acid (2-KGA) in a second fermentation step. This is accomplished using a mixed culture system. The primary microorganism, Ketogulonicigenium vulgare, performs the conversion of L-sorbose to 2-KGA. encyclopedia.pubnih.gov However, K. vulgare grows poorly on its own. researchgate.net Therefore, a "helper" or "partner" bacterium, such as Bacillus megaterium, is included in a co-culture. nih.gov The helper strain promotes the growth and productivity of K. vulgare, leading to a high yield of 2-KGA from L-sorbose, often greater than 97%. nih.gov

Finally, the resulting 2-KGA is converted into L-ascorbic acid through esterification and lactonization. encyclopedia.pub The two-step fermentation process is preferred for industrial-scale production due to its high efficiency, better product quality, and reduced environmental impact and cost compared to the original Reichstein method. mdpi.com

Table 1: Comparative Yields in L-Ascorbic Acid Fermentation Pathways

| Fermentation Step | Microorganism(s) | Conversion | Reported Yield | Reference |

|---|---|---|---|---|

| Two-Step: Step 1 | Gluconobacter oxydans | D-Sorbitol → L-Sorbose | ~98% | nih.gov |

| Two-Step: Step 2 | K. vulgare + B. megaterium | L-Sorbose → 2-KGA | >97% | nih.gov |

| Overall Process | Two-Step Fermentation | D-Sorbitol → Vitamin C | ~94.5% | mdpi.com |

The development of a one-step fermentation process to directly convert glucose or sorbitol to L-ascorbic acid or its precursor 2-KGA is a significant goal in biotechnology research. mdpi.comnih.gov Such a process would further reduce production costs by eliminating the need for separate fermentation stages and sterilization cycles. nih.gov

Researchers have explored engineering single microorganisms, such as Saccharomyces cerevisiae or Erwinia herbicola, to contain the entire metabolic pathway for direct synthesis from a simple sugar. mdpi.com Other strategies involve creating a microbial consortium that can perform the complete conversion in a single pot. researchgate.net However, these methods have not yet achieved the efficiency and robustness required to supplant the two-step fermentation process on an industrial scale. nih.gov Current challenges include cofactor regeneration, electron transfer efficiency, and the metabolic burden placed on the engineered organisms. nih.gov

Multi-Step Fermentation Systems

Chemical Synthesis of Calcium Ascorbate

Once L-ascorbic acid is produced and purified, it is converted to this compound through a straightforward acid-base reaction. This process involves reacting L-ascorbic acid with a source of calcium, most commonly calcium carbonate (CaCO₃). atamanchemicals.comnih.govaor.ca

Reaction Stoichiometry and Conditions for Salt Formation

The chemical synthesis of this compound involves the neutralization of the acidic L-ascorbic acid with the basic calcium carbonate. The reaction proceeds according to the following stoichiometry, where two molecules of ascorbic acid react with one molecule of calcium carbonate to form one molecule of this compound, releasing water and carbon dioxide:

2 C₆H₈O₆ (L-Ascorbic Acid) + CaCO₃ (Calcium Carbonate) → Ca(C₆H₇O₆)₂ (this compound) + H₂O + CO₂

Industrial processes for this synthesis are well-defined. A typical method involves dissolving L-ascorbic acid in water, followed by the gradual addition of calcium carbonate. google.com Specific reaction conditions can be optimized to control purity and yield. For instance, one patented method specifies dissolving ascorbic acid in water at around 60°C before adding calcium carbonate, with the reaction temperature rising to 80°C for 20-25 minutes. google.com The product is then crystallized by cooling the solution. google.com Another method describes the reaction occurring at a lower temperature range of 15-35°C, followed by crystallization induced by the addition of methanol (B129727). scispace.com

Table 2: Example of Reaction Parameters for this compound Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | L-Ascorbic Acid, Calcium Carbonate | google.com |

| Molar Ratio (Ascorbic Acid:CaCO₃) | 2:1 | google.com |

| Reaction Temperature | 60-80°C | google.com |

| Reaction Time | 20-25 minutes | google.com |

| Crystallization | Cooling to 40-60°C | google.com |

| Reported Product Purity | 99.5-99.8% | google.com |

| Reported Recovery Rate | 85-90% | google.com |

These controlled precipitation methods can achieve high purity (over 99.5%) and high yields (over 98% in some cases). google.comscispace.com

Precipitation Techniques and Solvent Systems

The precipitation of this compound is a critical step in its synthesis, separating the product from the reaction medium. The choice of solvent system is crucial for achieving high yield and purity.

Water is the primary solvent used to dissolve the initial reactants, ascorbic acid and a calcium source like calcium carbonate. google.com The amount of water is carefully controlled; too little water can hinder the effective filtration of impurities, while too much water complicates the subsequent separation of this compound from the solution. google.com A common weight ratio of ascorbic acid to water is between 1:0.8 and 1:2. google.comgoogle.com

To induce precipitation and crystallization, organic solvents in which this compound has low solubility are introduced. Alcohols, particularly ethanol (B145695) and methanol, are widely used for this purpose. google.comscispace.com After the initial reaction in water, the addition of an alcohol like ethanol reduces the solubility of this compound, causing it to precipitate out of the solution. google.com The amount of ethanol added can be 0.5 to 5 times the amount of water used in the reaction to ensure complete crystallization. google.com Acetone has also been described as a solvent used to facilitate precipitation. chemsociety.org.ngnih.gov The use of these organic solvents helps in obtaining a product with high purity. google.com

pH Control and Optimization during Synthesis

Precise pH control is essential throughout the synthesis of this compound to ensure reaction completion, maximize product stability, and achieve high purity. Ascorbic acid itself is unstable in alkaline conditions, which can lead to degradation. google.comconsensus.app

The synthesis often begins by reacting ascorbic acid with calcium carbonate. To drive the reaction to completion and adjust the pH, calcium hydroxide (B78521) (as lime milk) is subsequently added. google.com The target pH for the reaction solution is typically adjusted to a range of 4.5 to 7.0, with an optimal range often cited as 5.0 to 6.0. google.com This slightly acidic to neutral pH range helps to prevent the degradation of both the ascorbic acid reactant and the this compound product. google.com Maintaining the pH within this window is crucial, as a pH that is too high can destroy the desired compound, while a pH that is too low can result in an incomplete reaction. google.com The final aqueous solution of this compound typically has a pH between 6.8 and 7.4. google.com

Purification and Crystallization Methods

Following the initial synthesis and precipitation, a series of purification and crystallization steps are employed to isolate a high-purity this compound product. These methods are designed to remove unreacted starting materials, byproducts, and other impurities.

Vacuum filtration is a standard technique used after the initial reaction to separate the liquid reaction medium from any excess insoluble materials. google.com This step is crucial for clarifying the mother liquor before proceeding to crystallization.

After filtration, the mother liquor, which contains the dissolved this compound, is concentrated under a vacuum. google.com This process, typically conducted at temperatures below 70°C, removes a significant portion of the water from the solution. google.com Reducing the water content serves two main purposes: it prepares the solution for crystallization and reduces the volume of alcohol required for precipitation, making the process more efficient and cost-effective. google.com

Controlled crystallization is key to obtaining pure this compound with a desirable crystal structure. After the mother liquor is concentrated, crystallization is induced. This can occur through cooling, but is most effectively achieved by adding a non-solvent, a technique known as anti-solvent or alcohol-induced crystallization. google.com

Edible ethanol is slowly added to the concentrated solution while stirring. google.com This decreases the solubility of this compound, causing it to crystallize out of the solution. google.com In some processes, methanol is used as the anti-solvent. scispace.com The crystallization can be further optimized by using a two-step addition of the alcohol and controlling the cooling rate, for instance, slowly cooling to between -2°C and 4°C. scispace.com Seeding the solution with existing this compound crystals can also be employed to promote the formation of larger, more uniform crystals. scispace.com The resulting crystals are then separated, often by centrifugation, washed with a small amount of alcohol to remove any remaining impurities, and dried under vacuum at a controlled temperature (e.g., 50-60°C). google.com

The combination of reduced pressure concentration, natural crystallization, and alcohol-induced crystallization is effective in fully separating the this compound from the reaction medium, resulting in a pure, crystalline product. google.com

Vacuum Filtration and Concentration

Yield Enhancement and Purity Improvement Strategies

Several strategies are implemented during the manufacturing process to maximize the final yield and improve the purity of this compound. High yields, often reported between 94% and 98.5%, are a key objective for industrial production. google.comscispace.com

Key Strategies Include:

Optimized Reaction Conditions: Controlling parameters such as temperature, reaction time, and reactant concentrations is fundamental. deskera.com For instance, dissolving ascorbic acid at elevated temperatures (e.g., 60-80°C) ensures it fully dissolves, leading to a more complete reaction with calcium carbonate. google.com

pH Management: As detailed previously, maintaining the pH in the optimal 4.5-7.0 range prevents the degradation of ascorbic acid and the final product, which is critical for both yield and purity. google.com

Efficient Purification: The multi-step purification process involving vacuum filtration, concentration, and controlled crystallization is designed to systematically remove impurities. google.com Washing the final crystals with an organic solvent like ethanol or acetone is a final polishing step to enhance purity. google.com

Two-Step Crystallization: A method involving a two-step addition of methanol as an anti-solvent has been shown to produce high-purity (99.6-99.8%) and high-yield (>98.4%) L-calcium ascorbate with large, white crystals. scispace.com

Solvent Ratio Control: The ratio of water to reactants and the subsequent ratio of alcohol to the aqueous solution are carefully balanced. google.com This ensures efficient reaction, effective impurity removal, and maximal precipitation of the product. google.com

The table below summarizes key parameters from a patented production method that combines these strategies to achieve high yield and purity. google.com

| Parameter | Value/Range | Purpose |

| Reaction Temperature | Room Temp - 75°C | To ensure complete reaction between ascorbic acid and calcium carbonate. |

| Reaction pH | 4.5 - 7.0 | To prevent degradation of vitamin C and optimize reaction conditions. |

| Concentration Step | Vacuum evaporation at <70°C | To reduce water content and prepare for crystallization. |

| Crystallization Method | Alcohol-induced (Ethanol) | To precipitate this compound from the solution. |

| Final Purity Achieved | ≥98.5% | To meet quality standards for food and pharmaceutical use. |

| Final Yield Achieved | 94 - 98.5% | To maximize production efficiency. |

Green Chemistry Approaches in this compound Synthesis

While the traditional synthesis of this compound is well-established, there is a growing interest in applying the principles of green chemistry to make the process more sustainable and environmentally friendly. nih.gov Green chemistry focuses on reducing waste, using less hazardous substances, and improving energy efficiency. nih.govhilarispublisher.com

For vitamin C and its derivatives, green approaches often target the extraction and synthesis phases. Innovations include the use of eco-friendly solvents, alternative energy sources, and biocatalysis. hilarispublisher.comencyclopedia.pub

Sustainable Solvents: While water is an inherently green solvent, the use of alcohols like ethanol is also favorable due to their relatively low toxicity and biodegradability. Research into other bio-based solvents is an ongoing area of green chemistry. encyclopedia.pub

Alternative Energy Sources: Techniques like ultrasound-assisted and microwave-assisted synthesis can accelerate reactions, potentially reducing energy consumption and reaction times compared to conventional heating methods. nih.govmdpi.com

Enzymatic Synthesis: A significant advancement in green chemistry is the use of enzymes as catalysts. encyclopedia.pub For related compounds, enzymatic processes are being developed. For example, an environmentally friendly method for producing L-ascorbic acid-2-phosphate was developed using a recombinant acid phosphatase. acs.org This biocatalytic approach offers high specificity and operates under mild conditions (pH 4.0, 30°C), representing a promising green alternative to purely chemical synthesis routes. acs.org Such biocatalytic methods could potentially be adapted for the synthesis of this compound, reducing the reliance on chemical reagents and potentially streamlining the purification process.

These green chemistry principles aim to make the production of this compound and other chemical compounds more economically and environmentally sustainable. hilarispublisher.com

Synthesis and Manufacturing of Calcium Ascorbate

Common Chemical Synthesis Routes

Calcium ascorbate (B8700270) is synthesized by reacting ascorbic acid with a calcium source, typically calcium carbonate or calcium hydroxide (B78521). niranbio.comgoogle.com The reaction neutralizes the ascorbic acid to form the calcium salt.

Reaction with Calcium Carbonate : 2 C₆H₈O₆ (ascorbic acid) + CaCO₃ (calcium carbonate) → C₁₂H₁₄CaO₁₂ (calcium ascorbate) + H₂O + CO₂ google.comgoogle.com

Reaction with Calcium Hydroxide : 2 C₆H₈O₆ (ascorbic acid) + Ca(OH)₂ (calcium hydroxide) → C₁₂H₁₄CaO₁₂ (this compound) + 2 H₂O niranbio.comgoogle.com

High-Performance Liquid Chromatography (HPLC) Applications

Industrial Manufacturing Processes

Industrial production involves dissolving ascorbic acid in water, often heated to between 30-75°C, and then gradually adding calcium carbonate. google.comgoogle.com The reaction is typically carried out for a period ranging from 20 minutes to several hours. google.comgoogle.com Some processes may also involve the subsequent addition of lime milk (calcium hydroxide) to adjust the pH to a range of 4.5-7.0. google.com The goal is to achieve a high yield and purity, with some patented methods reporting yields of 94-98.5% and purity of over 98.5%. google.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Purification and Isolation Techniques

Following the reaction, the solution is filtered to remove any insoluble impurities or excess reactants. google.com The mother liquor is then concentrated, often under vacuum, to facilitate crystallization. google.com The addition of a solvent in which this compound is less soluble, such as ethanol (B145695) or methanol (B129727), is a common technique to induce complete precipitation. google.comscispace.com The resulting crystals are separated by centrifugation, washed (typically with alcohol), and then dried under vacuum at temperatures between 35-60°C to obtain the final product. google.comscispace.com

Mechanistic Investigations of Calcium Ascorbate Reactivity

Antioxidant Mechanisms and Radical Scavenging

The antioxidant capabilities of calcium ascorbate (B8700270) are primarily attributed to the ascorbate component, which can neutralize harmful free radicals through various chemical reactions.

Direct Scavenging of Reactive Oxygen Species (ROS)

Ascorbate, the active component of calcium ascorbate, is a potent scavenger of a wide array of reactive oxygen species (ROS). nih.gov It effectively neutralizes free radicals, thereby protecting cells from oxidative damage. mdpi.comwikipedia.org This direct scavenging activity is a cornerstone of its antioxidant function. nih.gov Studies have shown that ascorbate can directly react with and neutralize species like the hydroxyl radical and superoxide (B77818) radical anion, preventing them from damaging vital biomolecules. nih.gov This capability has been observed in various contexts, including increasing the radical-scavenging activity in human skin. karger.comscite.ai The process involves ascorbate undergoing one or two-electron oxidation to form the relatively stable ascorbyl radical and dehydroascorbic acid, respectively. tandfonline.com

Role in Lipid Peroxidation Inhibition

This compound plays a significant role in preventing lipid peroxidation, a process where oxidants like free radicals attack lipids, leading to cellular damage. The ascorbate component can inhibit this process, which is a key aspect of its antioxidant activity. d-nb.info It has been demonstrated that ascorbate effectively inhibits the oxidation of low-density lipoproteins (LDL), a critical event in the development of atherosclerosis. ahajournals.orgahajournals.org This protective effect is achieved by trapping aqueous reactive species, thereby preventing them from initiating lipid peroxidation. ahajournals.org While ascorbate can sometimes exhibit pro-oxidant activity in the presence of transition metals, it generally acts as a potent inhibitor of lipid peroxidation in biological systems. ahajournals.orgnih.gov For instance, propranolol (B1214883) and verapamil (B1683045) have shown significant inhibitory effects on the peroxidation of rat liver microsomes when iron ions and ascorbic acid are present. nih.gov

Interactions with Endogenous Antioxidant Systems (e.g., Glutathione (B108866), Thioredoxin)

Ascorbate's antioxidant activity is intricately linked with endogenous antioxidant systems, particularly those involving glutathione (GSH) and thioredoxin. nih.gov Glutathione is a major water-soluble antioxidant that can regenerate ascorbate from its oxidized form, dehydroascorbic acid (DHA). nih.gov This regeneration can occur chemically or be catalyzed by the enzyme dehydroascorbate reductase (DHAR), which is a glutathione S-transferase. nih.gov Similarly, the ascorbyl radical formed during scavenging can be reduced back to ascorbate by enzymatic processes involving thioredoxin reductase. ahajournals.org This interplay, often referred to as the ascorbate-glutathione cycle, is fundamental to maintaining the cellular redox balance and ensuring a continuous supply of active ascorbate for antioxidant defense. nih.govoup.combsmiab.org

Modulation of Antioxidant Enzyme Activity and Gene Expression Pathways

Ascorbate can influence the activity and expression of antioxidant enzymes, further contributing to cellular protection. It has been shown to stimulate the biosynthesis and activation of enzymes such as superoxide dismutase (SOD) and catalase. nih.govconsensus.app Additionally, ascorbate can modulate gene expression pathways involved in the antioxidant response. A key pathway is the Keap1-Nrf2 system. viamedica.pl Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. viamedica.pl Studies suggest that ascorbate can facilitate the activation of the Nrf2-ARE (antioxidant response element) pathway, although the precise mechanisms and effects can vary depending on the cellular context and concentration. researchgate.netnih.govresearchgate.net For example, some research indicates that ascorbic acid can inhibit Nrf2 activation by interfering with its nuclear localization and binding to ARE. nih.gov Conversely, other studies have shown that ascorbic acid can increase Nrf2 expression at certain concentrations. researchgate.net

Electron Transfer Mechanisms and Disproportionation Reactions

The antioxidant action of ascorbate is fundamentally based on its ability to donate electrons. researchgate.net When ascorbate (specifically the ascorbate anion, AscH⁻) neutralizes a radical, it loses a single electron to form the ascorbyl radical (Asc•⁻). researchgate.netmdpi.com This radical is relatively stable and less reactive than the initial damaging radicals. rsc.org

A crucial subsequent reaction is the disproportionation of the ascorbyl radical. In this process, two ascorbyl radical anions react with each other. One molecule is reduced back to ascorbate, while the other is oxidized to dehydroascorbic acid (DHA). researchgate.net This reaction is vital for maintaining the redox balance and ensuring the continuous availability of ascorbate for antioxidant defense. researchgate.net The mechanism of disproportionation is thought to involve the formation of a dimer of the ascorbate radical, which then reacts with proton donors like water or buffer components to yield the final products. osti.govacs.org This process is thermodynamically favored at physiological pH. rsc.org

Pro-oxidant Activities and Redox Cycling

In specific chemical environments, the ascorbate anion from this compound can act as a pro-oxidant, a substance that promotes oxidative stress. This activity is intrinsically linked to its interaction with transition metals and the subsequent generation of reactive oxygen species (ROS). nih.govnih.gov

The pro-oxidant nature of ascorbate is most evident in the presence of redox-active transition metals like iron (Fe) and copper (Cu). nih.govresearchgate.net Ascorbate can reduce the oxidized forms of these metals, specifically Fe(III) to Fe(II) and Cu(II) to Cu(I). nih.govescholarship.org This reduction is a critical step in a catalytic cycle that accelerates the oxidation of ascorbate itself. researchgate.netresearchgate.net The process involves the formation of intermediate metal-ascorbate-dioxygen complexes. researchgate.net This catalytic role of metal ions significantly speeds up the autoxidation of ascorbic acid, a process that is otherwise slow. kcl.ac.uk Studies have shown that micromolar concentrations of Fe(III) and Cu(II) are more significant factors in ascorbate oxidation than reactive oxygen species alone. researchgate.net Chelating agents that block this redox cycling of metal ions can effectively inhibit ascorbate oxidation. nih.gov

Key Reactions in Metal-Catalyzed Ascorbate Oxidation:

Fe(III) + Ascorbate → Fe(II) + Ascorbyl Radical

Cu(II) + Ascorbate → Cu(I) + Ascorbyl Radical

Metal(reduced) + O₂ → Metal(oxidized) + O₂⁻ (superoxide)

The reduction of transition metals by ascorbate sets the stage for Fenton-like reactions. In a classic Fenton reaction, hydrogen peroxide (H₂O₂) reacts with a reduced transition metal ion, like Fe(II), to produce a highly reactive hydroxyl radical (•OH). nih.govresearchgate.net Ascorbate potentiates this process by ensuring a supply of the reduced metal ions. nih.govresearchgate.net The generated H₂O₂ can originate from the dismutation of superoxide (O₂⁻), which is formed during the metal-catalyzed oxidation of ascorbate. researchgate.net The combination of ascorbate and a transition metal creates an effective oxidizing system capable of generating these damaging hydroxyl radicals. nih.govencyclopedia.pub This pro-oxidant activity is dependent on the availability of free transition metal ions. nih.gov

Simplified Fenton-like Reaction Scheme:

Metal Reduction: Fe³⁺ + Ascorbate → Fe²⁺ + Ascorbyl Radical

Hydroxyl Radical Generation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Research has also demonstrated that the reaction of Cr(VI) with ascorbate in the presence of H₂O₂ can generate hydroxyl radicals through a Cr(IV)-mediated Fenton-like reaction. nih.govoup.com

The donation of a single electron from the ascorbate anion to an oxidizing species, such as a transition metal ion or a free radical, results in the formation of the ascorbyl radical (Asc•⁻). libretexts.orgwikipedia.org This radical is resonance-stabilized, making it less reactive than the initial oxidizing species it quenched. libretexts.org

The ascorbyl radical is a key intermediate in ascorbate's reactivity. It can be detected using techniques like electron spin resonance (ESR) spectroscopy and serves as a marker of oxidative stress. nih.govnih.gov The formation of the ascorbyl radical can be initiated by various cellular processes involving enzymes like NADPH oxidase (NOX), cyclooxygenase (COX), and lipoxygenase (LOX). nih.govnih.gov

The ascorbyl radical can undergo several subsequent reactions:

Donation of a second electron: It can donate a second electron to another oxidizing species, resulting in the formation of dehydroascorbate (DHA). libretexts.org

Dismutation: Two ascorbyl radicals can react with each other (disproportionate) to form one molecule of ascorbate and one molecule of dehydroascorbate. encyclopedia.pubwikipedia.org

Reaction with other radicals: It can react with other radical species. For instance, an alternative mechanism to simple electron transfer is the addition of peroxyl radicals (ROO•) to the ascorbate structure. mdpi.com

The reactivity of the ascorbyl radical is central to both the antioxidant and pro-oxidant functions of ascorbate. While its formation quenches a more dangerous radical, its subsequent reactions, particularly in the presence of metals, can propagate oxidative processes.

Fenton-like Reaction Potentiation and Hydroxyl Radical Generation

Metal Chelation Properties and Complex Formation

This compound, or more specifically the ascorbate anion, can act as a chelating agent, binding to metal ions to form coordination complexes. mdpi.comnaturemedicine.ca This interaction is fundamental to both its pro-oxidant activity and its ability to influence metal bioavailability. Ascorbic acid is generally considered a weak chelating agent. mdpi.comijpbs.com

Ascorbic acid is a relatively weak bidentate ligand. acs.org Spectroscopic studies suggest that in aqueous solutions, the ascorbate anion typically chelates metal ions through the deprotonated hydroxyl group at C3 and the adjacent enolic hydroxyl group at C2. mdpi.comat.uaresearchgate.net However, the binding mode can vary depending on the metal ion and the physical state (solid or aqueous solution). at.ua For instance, in the solid state, calcium ions have been shown to bind to ascorbate via the oxygen atoms at C5 and C6, as well as C3. at.ua In mixed ligand complexes, such as with paracetamol, ascorbate's coordination to metal ions like Fe(II), Cu(II), and Ni(II) occurs through the carbonyl oxygen and the C-2 hydroxyl group. bioline.org.brajol.info

Primary Chelation Sites of Ascorbate:

Oxygen at C3 (deprotonated hydroxyl)

Oxygen at C2 (enolic hydroxyl)

Oxygen at C1 (carbonyl)

Oxygen atoms of the side chain (C5, C6)

Ascorbate forms complexes with a variety of metal ions. In solution, it can form simple monomeric complexes. For example, with titanium(IV), a series of pH-dependent monomeric complexes are formed, such as [Ti(asc)₂]⁰ and [Ti(asc)₃]²⁻. acs.org A monomeric copper ascorbate complex has also been described. researchgate.net

Furthermore, ascorbate can participate in the formation of mixed-ligand complexes, where it is one of two or more different ligands coordinated to a central metal ion. researchgate.netresearchgate.netijpsdronline.com For example, mixed ligand-metal complexes of paracetamol and ascorbic acid have been synthesized with various transition metals. bioline.org.brajol.info Similarly, mixed-ligand complexes with the amino acid phenylalanine have been created. researchgate.net These complex formation studies are often challenging due to competing redox reactions and the potential for hydrolysis. researchgate.nettandfonline.com The table below summarizes some reported metal-ascorbate complexes.

| Metal Ion | Other Ligands | Complex Type | Reference(s) |

| Fe(II), Cu(II), Ni(II), Co(II), Zn(II) | Paracetamol | Mixed-Ligand | bioline.org.br, ajol.info |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Phenylalanine | Mixed-Ligand | researchgate.net |

| La(III), Ce(III), Nd(III), Gd(III) | Adenine | Mixed-Ligand | researchgate.net |

| La(III), Ce(III), Nd(III), Gd(III) | Uracil | Mixed-Ligand | ijpsdronline.com |

| Pt(II) | Diphosphines | Monomeric/Mixed | acs.org |

| Ti(IV) | None (in solution) | Monomeric | acs.org |

| Cu(II) | None | Monomeric/Polymeric | researchgate.net, tandfonline.com |

Influence on Metal Ion Redox States and Reactivity

The ascorbate anion plays a significant role in modulating the redox state of various transition metal ions, most notably iron (Fe) and copper (Cu). This ability underlies its dual nature as both an antioxidant and a pro-oxidant. scielo.org.za The presence of transition metal ions is a key factor in determining which role ascorbate will play. researchgate.net

As a reducing agent, ascorbate can donate an electron to a metal ion in a higher oxidation state, converting it to a lower, more reactive state. rsc.org The primary mechanism involves the formation of a transient chelate complex with the metal ion, followed by an intramolecular electron transfer. rsc.orgmdpi.com This process reduces the metal ion and produces the relatively stable ascorbyl radical. rsc.orgnih.gov

The most prominent examples of this reactivity include:

Iron (Fe): Ascorbate readily reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.netnih.gov This reduction is crucial for various enzymatic processes where iron acts as a cofactor, as it maintains the metal ion in its catalytically active, reduced form. researchgate.net However, the generation of Fe²⁺ can also initiate pro-oxidant effects. In the presence of hydrogen peroxide (H₂O₂), the newly formed Fe²⁺ can participate in the Fenton reaction, generating highly reactive and potentially damaging hydroxyl radicals (•OH). researchgate.netrsc.orgnih.gov This ascorbate-driven cyclic process can significantly increase the rate of oxidation of biological molecules. rsc.orgnih.gov

Copper (Cu): Similar to its interaction with iron, ascorbate can reduce cupric copper (Cu²⁺) to cuprous copper (Cu⁺). scielo.org.za This reaction can also fuel Fenton-like chemistry, producing ROS and contributing to oxidative stress under certain conditions. The oxidation of ascorbate is often accelerated by the presence of copper ions. doi.org

This dual functionality is highly dependent on the local concentration of ascorbate and the availability of free transition metals. While ascorbate can scavenge harmful radicals directly, its ability to reduce metal ions can, paradoxically, generate them. researchgate.net

| Metal Ion | Initial Redox State | Reduced Redox State (Post-Ascorbate Interaction) | Key Consequence of Reduction |

|---|---|---|---|

| Iron (Fe) | Fe³⁺ (Ferric) | Fe²⁺ (Ferrous) | Participation in the Fenton reaction to produce hydroxyl radicals (•OH). researchgate.net |

| Copper (Cu) | Cu²⁺ (Cupric) | Cu⁺ (Cuprous) | Catalysis of Fenton-like reactions, leading to ROS generation. |

Computational Chemistry Approaches to Chelation Thermodynamics and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of ascorbate-metal ion interactions at a molecular level. scielo.org.za These theoretical approaches provide insights into the thermodynamics and kinetics of chelation that are often difficult to capture through experimental methods alone.

Thermodynamic Analysis: Computational models are used to determine the stability and geometry of metal-ascorbate complexes. DFT calculations can predict structural parameters like bond lengths and angles for various potential complex structures, such as square planar or octahedral geometries for Cu(II) and Ni(II) complexes, respectively. scielo.org.za

Key thermodynamic parameters calculated include:

Stability Constants (log K): These values quantify the strength of the interaction between ascorbate and a metal ion in solution. Theoretical calculations have been used to determine stability constants for a range of transition metal ions, revealing a stability order of Fe³⁺ > Cu²⁺ > Mn²⁺ > Co²⁺ > Zn²⁺.

Interaction Energy: This parameter measures the energetic favorability of the chelation. For instance, the interaction energy (E_force) for ascorbate-functionalized nanoparticles with metal ions like cadmium (Cd), iron (Fe), and manganese (Mn) has been computationally determined to be approximately -19.6 kJ/mol. acs.orgnih.gov

Speciation: Computer programs such as SIM, SPECIES, and MINIQUARD use thermodynamic data to simulate the distribution of different metal-ascorbate species (e.g., ML, ML₂) across a range of pH values. scielo.org.za This is crucial for understanding which complex will predominate under specific physiological conditions.

| Parameter | Computational Method/Tool | Finding/Application | Reference |

|---|---|---|---|

| Structural Geometry | Density Functional Theory (DFT) | Predicts optimized structures (e.g., bond lengths, angles) of metal-ascorbate complexes. | scielo.org.za |

| Stability Order | Potentiometry & DFT | Determined as Fe³⁺ > Cu²⁺ > Mn²⁺ > Co²⁺ > Zn²⁺ for ascorbate complexes. | |

| Interaction Energy (E_force) | Computational Analysis | Calculated as -19.6 kJ/mol for ascorbate-functionalized nanoparticles with Cd, Fe, and Mn ions. | acs.orgnih.gov |

| Species Distribution | SIM, SPECIES, MINIQUARD Software | Calculates the percentage of different complex species (ML, ML₂) at varying pH levels. | scielo.org.za |

Kinetic Analysis: Computational methods are also applied to study the rates and mechanisms of ascorbate-related reactions. By modeling reaction pathways, such as single electron transfer (SET) or hydrogen atom abstraction (HAA), researchers can calculate kinetic parameters. doi.org For example, DFT has been used to calculate the rate constants for the reaction between the ascorbate anion and the superoxide radical. doi.org In another study, the rate constant (k) for the formation of a mixed chelate complex involving iron and ascorbate was found to be approximately 6 M⁻¹s⁻¹, with the process being concentration-dependent. mdpi.com Theoretical frameworks like Marcus theory can be applied to connect the thermodynamic properties of a complex (like its reduction potential) to the kinetics of electron transfer, providing a more complete picture of its reactivity. researchgate.net

Chemical Stability and Degradation Kinetics of Calcium Ascorbate

Kinetic Modeling of Degradation Processes

The degradation of ascorbates, including calcium ascorbate (B8700270), is often modeled using kinetic principles to predict its stability over time under various conditions. These models are crucial for food processing and pharmaceutical formulation.

First-Order and Biphasic Degradation Models

The degradation of ascorbic acid and its salts frequently follows first-order kinetics . mdpi.comugm.ac.idresearchgate.netnih.govtandfonline.com This model assumes that the rate of degradation is directly proportional to the concentration of the remaining ascorbate. Numerous studies on the thermal degradation of ascorbic acid in various food matrices and model systems have successfully applied a first-order reaction model. mdpi.comnih.govresearchgate.net

However, in many scenarios, a more complex biphasic model provides a better description of the degradation process. researchgate.netmyfoodresearch.comresearchgate.net This is particularly true when considering the influence of oxygen. The degradation often occurs in two distinct phases:

An initial, rapid aerobic degradation phase where ascorbic acid is oxidized in the presence of dissolved oxygen. myfoodresearch.comresearchgate.net

A subsequent, much slower anaerobic degradation phase that becomes dominant once the available oxygen is depleted. myfoodresearch.comresearchgate.net

This biphasic behavior has been observed in the thermal treatment of fruit products and aqueous solutions of ascorbic acid. researchgate.netmyfoodresearch.com

Determination of Rate Constants and Activation Energies

The rate constant (k) is a key parameter in kinetic models, quantifying the speed of the degradation reaction. It is influenced by factors such as temperature, pH, and the presence of catalysts. frontiersin.org For instance, studies have shown that the rate constant for ascorbic acid degradation increases significantly with rising temperature. ugm.ac.idvup.sk

The activation energy (Ea) represents the minimum energy required for the degradation reaction to occur and is a measure of the reaction's sensitivity to temperature changes. vup.sk A higher activation energy indicates that the degradation rate is more strongly dependent on temperature. The Arrhenius equation is commonly used to describe the relationship between the rate constant, activation energy, and temperature. nih.gov

Reported activation energies for ascorbic acid degradation vary widely depending on the system being studied. For example, values ranging from 20.73 kJ/mol to 102.8 kJ/mol have been reported in different contexts. ugm.ac.idvup.sk In hot-compressed water, the apparent activation energy for ascorbic acid degradation was found to be 15.77, 31.70, and 47.53 kJ/mol at pH 5.0, 7.0, and 9.5, respectively. frontiersin.org Another study on orange juice determined activation energies between 7289.24 kJ/mol and 15689.54 kJmol⁻¹. mdpi.com

Interactive Table: Degradation Rate Constants and Activation Energies for Ascorbic Acid under Various Conditions

| Product/System | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Cola Beverages | - | - | 32.8 | vup.sk |

| Cereals | - | - | 37.9 | vup.sk |

| Orange Juice | 4 - 22 | - | 7.29 - 15.69 | mdpi.com |

| Guava Juice | 5 - 15 | 3.0-9.1 × 10⁻² day⁻¹ | 0.443-0.544 kcal/mol | researchgate.net |

| Aqueous Solution | 40 - 80 | 4.55x10⁻⁴ - 1.1x10⁻³ min⁻¹ | 20.73 | ugm.ac.id |

| Hot-Compressed Water (pH 5.0) | 150 - 190 | 0.00439 - 0.01768 | 15.77 | frontiersin.org |

| Hot-Compressed Water (pH 7.0) | 150 - 190 | - | 31.70 | frontiersin.org |

| Hot-Compressed Water (pH 9.5) | 150 - 190 | - | 47.53 | frontiersin.org |

Identification and Characterization of Degradation Products

The degradation of calcium ascorbate leads to the formation of several intermediate and final products, which results in the loss of its beneficial properties.

Formation of Dehydroascorbic Acid (DHAA)

The initial and primary step in the aerobic degradation of this compound is its oxidation to L-dehydroascorbic acid (DHAA) . researchgate.netresearchgate.nettandfonline.com This reaction can be catalyzed by factors like heat, light, and the presence of metal ions. While DHAA still possesses some biological activity equivalent to ascorbic acid, it is significantly less stable. myfoodresearch.com

Subsequent Inactive Degradation Products (e.g., 2,3-Diketogulonic Acid)

DHAA is highly susceptible to further irreversible hydrolysis, leading to the formation of 2,3-diketogulonic acid (DKG) . researchgate.nettandfonline.com This step involves the cleavage of the lactone ring and results in a complete loss of vitamin C activity. researchgate.net The formation of DKG is a key step in the pathway toward nutritionally inactive products. researchgate.net Further degradation of DKG can lead to various other compounds, contributing to non-enzymatic browning reactions in food products. mdpi.com Under anaerobic conditions, the degradation pathway can differ, potentially forming furfural. researchgate.netnih.gov

Stabilization Strategies at the Chemical Level

Several strategies can be employed at the chemical level to enhance the stability of this compound and minimize its degradation.

One approach involves the addition of other chemical compounds that can act as stabilizers. For instance, an older patent described the use of aliphatic thiocarboxylic acids to obtain stable aqueous solutions of this compound by preventing the precipitation of calcium oxalate. google.com

The presence of other antioxidants can also have a protective effect. Phenolic compounds, for example, may partially protect vitamin C from degradation. researchgate.net Similarly, ferulic acid has been shown to have a synergistic effect with ascorbic acid, and glutathione (B108866) can inhibit its degradation by reducing DHAA back to ascorbic acid. nih.gov

Controlling environmental factors is also crucial. Since moisture enhances degradation, storing this compound below its deliquescence relative humidity is important to prevent significant losses. tandfonline.comresearchgate.nettandfonline.com The pH of the formulation also plays a role, with this compound generally exhibiting greater stability in less acidic conditions compared to ascorbic acid. wbcil.com Encapsulation technologies, such as microencapsulation in casein gel, have also been explored to protect ascorbic acid from degradation by creating a physical barrier against environmental factors like oxygen and moisture. researchgate.net

Influence of Co-Formulated Compounds on Stability

The chemical environment surrounding this compound significantly impacts its stability. Various compounds commonly found in formulations can either accelerate or inhibit its degradation.

Moisture and Temperature: Water content and temperature are among the most significant factors affecting the stability of ascorbic acid and its salts. fishersci.ca Increased moisture content generally leads to a higher rate of degradation. wbcil.com For instance, the degradation of ascorbic acid has been shown to increase with rising moisture levels. wikipedia.org Both temperature and moisture have a significant effect on the chemical stability of vitamin C forms. fishersci.ca

pH: The pH of the formulation plays a crucial role in the stability of ascorbates. While ascorbic acid itself is more stable in acidic conditions, its degradation can be accelerated at certain pH values. The autoxidation of ascorbic acid is dependent on pH, with the rate increasing as the pH becomes more alkaline due to the higher concentration of the more reactive ascorbate dianion. macsenlab.comnih.gov In one study, the maximum degradation rate for ascorbic acid was observed around pH 4. nih.gov Conversely, another study on fresh-cut apples found that a this compound solution was stable at pH 5 for at least 96 hours. americanelements.com

Metal Ions: The presence of metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can strongly catalyze the oxidation of ascorbic acid and its salts. cenmed.comnih.gov The catalytic action of these metal ions on ascorbate oxidation can lead to a significant decrease in stability. americanelements.com In contrast, some studies have shown that other metal ions, such as magnesium (Mg²⁺) and selenium (Se⁴⁺), may increase the stability of ascorbic acid solutions, while zinc (Zn²⁺) has been reported to decrease it. americanelements.com One study found no significant influence of manganese (Mn²⁺) on ascorbic acid stability. americanelements.comnih.gov

Other Compounds: The co-formulation of this compound with other ingredients can also affect its stability. For example, ascorbyl palmitate, a lipophilic form of vitamin C, has been found to enhance the degradation rates of more soluble forms like sodium ascorbate. wikipedia.org The presence of dehydroascorbic acid (DHA), a degradation product, can also reduce the stability of vitamin C blends. wikipedia.org In some formulations, lactose (B1674315) has been used as an excipient, and its interaction with this compound under various conditions can influence stability. fishersci.nowikipedia.org

Table 1: Influence of Co-Formulated Compounds on Ascorbate Stability

| Co-Formulated Compound | Effect on Stability | Research Finding |

|---|---|---|

| Moisture | Decreases stability | Degradation of ascorbic acid increases with increasing moisture content. wbcil.comwikipedia.org |

| High Temperature | Decreases stability | Elevated temperatures accelerate the degradation of ascorbic acid. fishersci.cafishersci.ca |

| pH | Variable | Autoxidation rate increases with pH. macsenlab.comnih.gov Maximum degradation for ascorbic acid was seen around pH 4 in one study. nih.gov this compound solution was stable at pH 5. americanelements.com |

| Copper (Cu²⁺) Ions | Decreases stability | Significantly catalyzes the oxidation of ascorbic acid. cenmed.comnih.gov |

| Iron (Fe³⁺) Ions | Decreases stability | Catalyzes the autoxidation of ascorbic acid. nih.gov |

| Magnesium (Mg²⁺) Ions | Increases stability | Significantly increases the stability of ascorbic acid solutions. americanelements.com |

| Selenium (Se⁴⁺) Ions | Increases stability | Significantly increases the stability of ascorbic acid solutions. americanelements.com |

| Zinc (Zn²⁺) Ions | Decreases stability | Causes a significant decrease in the stability of ascorbic acid. americanelements.com |

| Ascorbyl Palmitate | Decreases stability | Enhances degradation rates of more soluble vitamin C forms. wikipedia.org |

| Dehydroascorbic Acid | Decreases stability | Reduces the stability of vitamin C blends. wikipedia.org |

Encapsulation and Physical Barrier Technologies

To mitigate the degradation of this compound, various encapsulation and physical barrier technologies have been developed. These methods aim to create a protective barrier around the compound, shielding it from detrimental environmental factors. cenmed.com

Microencapsulation: This is a common technique where the active ingredient is coated with a protective wall material. Various methods are employed, including spray drying, freeze-drying, and coacervation. macsenlab.com

Spray Drying: This method involves atomizing a solution or suspension containing this compound and a wall material into a hot air stream. The rapid evaporation of the solvent forms microcapsules. Wall materials like gum arabic and sodium alginate have been used to encapsulate ascorbic acid, showing that the encapsulation can protect it from thermo-oxidative degradation. fishersci.fi Spray-dried microcapsules using a blend of polysaccharides have been shown to encapsulate around 96% of ascorbic acid, with a retention of about 90% after 60 days of storage at room temperature. macsenlab.comnih.gov

Coacervation: This technique involves the phase separation of a polymer solution to form a coating around the core material. Gelatin and pectin (B1162225) have been used as wall materials to create microcapsules that improve the thermal stability of ascorbic acid. macsenlab.comnih.gov The encapsulation efficiency of ascorbic acid using gelatin and acacia gum as wall materials can be as high as 97%. nih.gov Calcium alginate matrices formed by coacervation have also been studied for the encapsulation of ascorbic acid. cenmed.com

Freeze-Drying: This process, also known as lyophilization, involves freezing the product and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This method is suitable for heat-sensitive compounds like this compound. cenmed.com

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances. Liposomal encapsulation of this compound can enhance its stability and bioavailability. A novel surface-engineered liposomal formulation of this compound using fenugreek galactomannan (B225805) has been developed, demonstrating good encapsulation efficiency (>90%) and sustained-release properties. thegoodscentscompany.comnih.gov

Physical Barriers in Food Matrices: The food matrix itself can provide a physical barrier that protects this compound from degradation. For example, in bread making, the gluten network in the dough can partially protect free vitamins against degradation. thegoodscentscompany.com The retention of this compound in breads after baking was found to be around 50%, and encapsulation within a whey protein isolate cold-set gel increased this retention. thegoodscentscompany.com

Table 2: Effectiveness of Encapsulation Technologies for Ascorbates

| Encapsulation Technology | Wall Material(s) | Encapsulation Efficiency / Retention | Research Finding |

|---|---|---|---|

| Spray Drying | Gum Arabic & Sodium Alginate | Encapsulation efficiency > 90% | Protects ascorbic acid from thermo-oxidative degradation. fishersci.fi |

| Spray Drying | Polysaccharides | ~96% encapsulation, ~90% retention after 60 days | System shows strong antioxidant activity and inhibits furan (B31954) formation. macsenlab.comnih.gov |

| Coacervation | Gelatin & Pectin | Improved thermal stability | The solubility of the microcapsules was relatively low. macsenlab.comnih.gov |

| Coacervation | Gelatin & Acacia Gum | ~97% | High encapsulation efficiency achieved for ascorbic acid. nih.gov |

| Liposomal Formulation | Fenugreek Galactomannan | >90% | Showed sustained-release under gastrointestinal pH conditions. thegoodscentscompany.comnih.gov |

| Physical Barrier (Bread) | Gluten Network | 50% retention after baking | The dough structure provides partial protection. thegoodscentscompany.com |

| Encapsulation in Bread | Whey Protein Isolate Gel | 64% retention after baking | Encapsulation improved retention compared to free vitamin. thegoodscentscompany.com |

Compound Information

Table 3: List of Chemical Compounds and their PubChem CIDs

Applications in Chemical and Materials Science

Role as a Reducing Agent in Organic and Inorganic Systems

The ascorbate (B8700270) anion is a mild reducing agent and antioxidant, capable of terminating radical chain reactions via electron transfer. wikipedia.org Calcium ascorbate serves as a practical source for this anion in various chemical processes. atamanchemicals.comwikipedia.org

The ascorbate anion plays a significant role as a reducing agent in advanced polymerization techniques, particularly in Activators ReGenerated by Electron Transfer (ARGET) Atom Transfer Radical Polymerization (ATRP). cmu.edursc.org In these systems, a copper catalyst cycles between an active Cu(I) state and a deactivating Cu(II) state. doi.org Ascorbic acid is frequently cited as the reducing agent that regenerates the active Cu(I) catalyst from the Cu(II) species formed during the polymerization, allowing for a significant reduction in the total amount of copper catalyst needed. cmu.edusigmaaldrich.com This method improves tolerance to oxygen and allows for the synthesis of well-defined polymers and complex architectures like bottle brush copolymers with minimal side reactions. rsc.orgcmu.edu

The core of this process is the redox reaction where the ascorbate anion reduces the copper complex. encyclopedia.pub This enables polymerization to proceed under milder, more environmentally benign conditions. doi.org Research has demonstrated the use of ascorbic acid in various ARGET ATRP systems, including those in aqueous media and for the synthesis of specialized hydrogels. doi.orgcmu.edu For instance, a redox initiator system of L-ascorbic acid and tert-butyl hydroperoxide, catalyzed by an iron salt, has been used in the emulsion polymerization of vinyl acetate, demonstrating that the reaction rate can be controlled by varying the catalyst amount without altering key polymer properties. rsc.org Another redox system comprising hydrogen peroxide and ascorbic acid has been employed to generate neutral hydroxyl radicals for polymerization, offering an alternative to systems that produce unwanted ions. researchgate.net While ascorbic acid is the most commonly cited compound, this compound provides the same essential ascorbate anion in a more stable, solid form. atamanchemicals.comwikipedia.org

Table 1: Research Findings on Ascorbate in Polymerization

| Polymerization Technique | Role of Ascorbate | Key Findings & Citations |

|---|---|---|

| ARGET ATRP | Reducing agent for Cu(II) catalyst | Enables significant reduction of catalyst concentration (to ppm levels); allows for polymerization in the presence of limited air; produces well-defined polymers with high chain-end functionality. cmu.edusigmaaldrich.com |

| Aqueous ARGET ATRP | Reducing agent | Successfully used for the controlled synthesis of polymers in miniemulsion and aqueous media, sometimes requiring continuous feeding of the reducing agent. cmu.edu |

| Hydrogel Synthesis | Reducing agent in ARGET ATRP | Used to synthesize phosphate-pendent hydrogels with exceptional water uptake capabilities (~6100%), offering better homogeneity compared to other reducing agents. doi.org |

| Emulsion Polymerization | Component of redox initiator pair (e.g., with H₂O₂ or tBHP) | Allows for polymerization at lower temperatures compared to thermal initiation; leads to lower residual free monomer content and potentially shorter cycle times. rsc.org1stsourceresearch.com |

Photography In photographic development, the goal is to reduce silver halide crystals that have been exposed to light into black, metallic silver, forming a visible image. wikipedia.org Ascorbate-based developers have emerged as a more environmentally benign alternative to traditional developing agents like hydroquinone. wikipedia.org In these formulations, the ascorbate anion is the primary developing agent. photrio.comphotrio.com

This compound is explicitly identified as a suitable form of Vitamin C for creating these developer solutions. Hobbyists and those mixing their own chemicals can use powdered this compound, often sourced from health food stores, as the developing agent. The developer works through a redox reaction where the ascorbate anion donates electrons to reduce the silver ions in the emulsion to silver metal. wikipedia.org When paired with a secondary developing agent like Phenidone, ascorbate acts in a "superadditive" manner, where the Phenidone reduces the exposed silver and is then regenerated by the ascorbate, which is present in a larger quantity. photrio.com

Metal Stain Removal Ascorbic acid and its salts are effective chelating agents used to remove metal stains, particularly those caused by iron and copper, from surfaces like fiberglass swimming pools. wikipedia.orgnaturalchemistry.com The chemical process involves the reduction of the oxidized metal ions (like Fe³⁺ in rust) to a more soluble state (Fe²⁺) by the ascorbate anion. wikipedia.org The ascorbate then forms a complex with the reduced metal ion (chelation), lifting it from the surface into the water so it can be filtered out. specialchem.com

While commercial stain removers are typically formulated with ascorbic acid, this compound provides the same active ascorbate anion necessary for the reaction. naturalchemistry.compoolgeek.comamazon.comcobrainter.com The process is most effective in water with low chlorine levels, as high concentrations of oxidizing agents will interfere with the reducing action of the ascorbate. naturalchemistry.com

Redox Reactions in Polymerization and Material Synthesis

Catalytic and Mediating Functions in Organic Synthesis

Beyond its role as a bulk reducing agent, the ascorbate molecule possesses structural and electronic features that allow it to participate in more nuanced catalytic and mediating roles in organic synthesis.

L-Ascorbic acid is a naturally chiral molecule and is considered a valuable member of the "chiral pool"—a collection of inexpensive, readily available enantiomerically pure compounds that can be used as starting materials for complex asymmetric synthesis. encyclopedia.pubchiralpedia.comresearchgate.net The stereocenters present in the ascorbate structure can be used to induce chirality in new, more complex molecules. elsevier.es As this compound is composed of a calcium cation and the chiral L-ascorbate anion, it serves as a stable source of this chiral building block, or synthon. atamanchemicals.combldpharm.com The derivatization of ascorbic acid into other chiral intermediates is a documented strategy for creating valuable molecules, including nonproteinogenic amino acids and other natural products. researchgate.net

While chiral calcium complexes derived from other ligands are known to catalyze asymmetric reactions like 1,4-additions and cycloadditions, the direct use of this compound as an asymmetric catalyst is not prominently featured in the literature. researchgate.netnih.gov Its primary role in this area is as a foundational chiral structure from which other molecules are built. researchgate.netenamine.net

The ability of the ascorbate anion to act as a reducing agent is central to its use in mediating certain radical reactions. It has been effectively employed in copper-catalyzed Atom-Transfer Radical Addition (ATRA) and Atom-Transfer Radical Cyclization (ATRC) reactions. encyclopedia.pubencyclopedia.pub Similar to its role in ARGET ATRP, ascorbate regenerates the active Cu(I) catalyst, allowing these powerful carbon-carbon and carbon-heteroatom bond-forming reactions to proceed with high efficiency and under environmentally benign conditions. encyclopedia.pubresearchgate.net The use of ascorbate as the reducing agent has been shown to be effective for a variety of alkenes and alkyl halides, leading to high turnover numbers and facile product isolation. encyclopedia.pub

Furthermore, ascorbic acid can act as a radical initiator in certain metal-free reactions. For example, it can initiate a tandem radical cyclization of N-arylacrylamides to produce biologically significant 3,3-disubstituted oxindoles. encyclopedia.pubmdpi.com In this process, the ascorbate reduces a diazonium salt to generate an aryl radical, which then triggers the cyclization cascade. mdpi.com In these applications, this compound can function as the source of the essential ascorbate anion that drives the desired radical process. atamanchemicals.com

Recent research has identified a novel catalytic function for ascorbic acid as a bifunctional hydrogen bond donor (HBD) in organocatalysis. researchgate.netkaust.edu.sa Specifically, ascorbic acid has been shown to catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable green solvents and chemical intermediates. kaust.edu.sa In this mechanism, the hydroxyl groups on the ascorbic acid molecule are believed to activate the epoxide ring through hydrogen bonding, facilitating the nucleophilic attack by a co-catalyst and the subsequent insertion of CO₂. researchgate.netsci-hub.se

This catalytic role is highly specific to the molecular structure of ascorbic acid. kaust.edu.sa In this compound, one of the acidic enol hydroxyl groups is deprotonated and ionically bonded to the calcium cation. atamanchemicals.com This structural modification would fundamentally alter its hydrogen bond donating capability. Currently, there is no evidence in the reviewed scientific literature to suggest that this compound can function as a hydrogen bond donor catalyst in the same manner as ascorbic acid.

Radical Reactions (e.g., Atom-Transfer Radical Addition, Cyclizations)

Interactions with Biopolymeric and Inorganic Matrices for Material Development

This compound, a salt of ascorbic acid and calcium, demonstrates versatile interactions with both biopolymeric and inorganic matrices, leading to the development of advanced materials for various applications. Its utility spans from food science, where it is integral to preservation technologies, to biomaterials engineering, where it influences the formation and properties of inorganic composites.

Application in Edible Coatings and Food Preservation Technologies (as a chemical agent to inhibit enzymatic browning)

This compound is widely utilized as an effective agent to inhibit enzymatic browning, a significant cause of quality deterioration in fresh-cut fruits and vegetables. wbcil.commdpi.com This browning reaction is primarily caused by the polyphenol oxidase (PPO) enzyme, which oxidizes phenolic compounds into quinones, leading to the formation of dark pigments. mdpi.com The primary mechanism by which this compound prevents this is through its action as a reducing agent. mdpi.com It reduces the quinones back to their original phenolic compound state before they can undergo further reactions to form pigments. cabidigitallibrary.org

In the context of edible coatings, this compound is often incorporated into a biopolymeric matrix, such as carboxymethyl cellulose (B213188) (CMC) or xanthan gum, which acts as a carrier. mdpi.comiahs.org.in These coatings serve as a selective barrier to gases and can be fortified with antibrowning agents. mdpi.comiahs.org.in Research has shown that combining a CMC coating with inhibitors like this compound effectively controls discoloration and maintains the quality of fresh-cut apples. iahs.org.in Similarly, this compound applied as a coating to fresh-cut pear slices has been shown to significantly inhibit browning and color changes, thereby extending their shelf-life for over a week during cold storage. mdpi.com

The efficacy of this compound is sometimes enhanced by its combination with other substances. For instance, its use with calcium chloride helps to maintain the firmness of fruit tissues by forming calcium pectate, which reinforces cell wall structure. mdpi.com Compositions containing this compound, calcium propionate, and calcium chloride have been developed to inhibit both enzymatic browning and microbial growth in food products. google.com The antioxidant properties of this compound are crucial in preserving the color, flavor, and nutritional value of processed fruits and vegetables. wbcil.com As a natural alternative to harsher chemical preservatives, it helps in extending the shelf life of various food products, including processed meats, by preventing oxidation and discoloration. brenntag.com

Interactions with Amorphous Calcium Phosphate (B84403) (ACP) in Biomaterials

Amorphous calcium phosphate (ACP) is a non-crystalline precursor to hydroxyapatite, the primary mineral component of bone, making it a significant material in bone tissue engineering. frontiersin.orgnih.gov The interaction of organic molecules like ascorbate with ACP is of great interest for developing biomimetic materials that can support bone regeneration. nih.govresearchgate.net

The synthesis of ACP can be modified by the inclusion of small organic compounds, such as ascorbate, during the precipitation process. nih.gov When ascorbic acid is added to a calcium chloride solution during ACP synthesis, a color change to light-yellow is observed upon increasing the pH, resulting in a light-yellow ACP-ascorbate (ACP_ASC) powder. nih.gov The ascorbate anion can interact with both calcium and phosphate ions present in the ACP structure. frontiersin.orgnih.gov The potential mechanisms for this interaction include the surface adsorption of ascorbate via chelation of calcium ions and interactions between the phosphate and carboxylate groups. nih.gov

The presence of these organic molecules strongly influences the physicochemical properties and transformation of the resulting ACP. frontiersin.orgnih.gov ACP is a transient phase that can crystallize into more stable forms like apatite over time. mdpi.com The type of organic compound incorporated into the ACP matrix affects its stability and transformation kinetics when placed in aqueous environments like simulated body fluid. frontiersin.org For instance, the transformation of ACP to low crystalline apatite was examined in various media, showing that the organic component plays a role in this process. frontiersin.orgnih.gov

The hybrid materials formed by incorporating ascorbate into an ACP matrix (ACP_ASC) have been characterized using various analytical techniques to understand their structure and properties. frontiersin.orgnih.gov

X-Ray Diffraction (XRD): XRD patterns of ACP_ASC confirm its amorphous nature, showing the characteristic broad peaks typical of ACP and a lack of sharp crystalline peaks. frontiersin.orgnist.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the functional groups present in the hybrid material. Spectra of ACP_ASC show the characteristic phosphate vibrational peaks for ACP, alongside distinct bands attributed to ascorbate. frontiersin.orgnih.gov These ascorbate bands include C-H vibrations (~3000 cm⁻¹), C=O and C-O vibrations (1500-1660 cm⁻¹), and various bending and stretching vibrations corresponding to the ascorbate molecule's structure. frontiersin.orgnih.gov

Electron Microscopy: Morphological analysis using electron microscopy reveals that ACP variants synthesized with ascorbate form characteristic spherical particles. frontiersin.orgnih.gov These particles are often in the biomimetic size range of 10-50 nm and can appear as spherical hollow particles. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR): Solid-state ³¹P NMR spectroscopy confirms the formation of ACP in the presence of ascorbate, showing a characteristic broad peak centered around 3.03 ppm for ACP_ASC. nih.gov

The incorporation of ascorbate has a notable impact on the physical properties of the ACP. A study comparing pristine ACP with variants containing organic compounds like ascorbate, glutamate, and itaconate found significant differences in their true density and specific surface area (SSA).

| Material | True Density (g/cm³) | Specific Surface Area (m²/g) |

|---|---|---|

| Pristine ACP | 2.53 | 105 |

| ACP_ASC (Ascorbate) | 1.83 | 69 |

| ACP_GLU (Glutamate) | 1.69 | 44 |

| ACP_ITN (Itaconate) | 1.75 | 56 |

This data illustrates that the introduction of ascorbate, while decreasing the specific surface area compared to pristine ACP, results in a material with distinct physical characteristics. frontiersin.orgnih.gov These tailored properties are crucial for the development of advanced biomaterials for bone regeneration. nih.gov

Comparative Chemical Studies with Other Ascorbate Forms

Relative Stability Profiles (e.g., vs. Ascorbic Acid, Sodium Ascorbate)

The stability of vitamin C is a critical factor in its application, particularly in food and pharmaceuticals, as it is susceptible to degradation from factors like heat, light, oxygen, and pH. wbcil.comresearchgate.net

Ascorbic Acid: As the pure form of vitamin C, ascorbic acid is known to be relatively unstable, especially in aqueous solutions and when exposed to environmental stressors. researchgate.netnih.gov Its degradation is a primary cause of quality and color changes in food products during storage and processing. nih.gov The presence of moisture can lead to significant degradation and browning in solid-phase ascorbic acid. tandfonline.com

Sodium Ascorbate (B8700270): This salt of ascorbic acid is a common alternative. Studies have shown that in crystalline form, sodium ascorbate exhibits very little degradation in low relative humidity (RH) environments. researchgate.net However, like ascorbic acid, its stability is significantly compromised above its deliquescence point (the RH at which it begins to absorb moisture from the air and dissolve). tandfonline.com

Calcium Ascorbate: this compound is generally considered to be more stable than ascorbic acid. wbcil.com This enhanced stability makes it less prone to degradation from heat, light, and oxidation, which contributes to a longer shelf life and preserved potency in various applications. wbcil.com Like sodium ascorbate, it is stable when stored below its deliquescence RH, with one study noting only a 1 ± 1.6% degradation under such conditions. tandfonline.com However, its degradation significantly increases when stored above this humidity level. tandfonline.com The pH buffering capacity of this compound also contributes to maintaining the stability and effectiveness of formulations it is added to. wbcil.com

A study comparing the deliquescence behavior and chemical stability of ascorbic acid, sodium ascorbate, and this compound found that both sodium and this compound were significantly more stable when stored below their respective deliquescence relative humidity points, with minimal degradation observed. tandfonline.com However, above these points, degradation increased substantially for both salts. tandfonline.com Another study noted that while ascorbic acid is unstable in aqueous solutions, derivatives formed by creating salts, such as sodium and this compound, can exhibit better stability. nih.gov

| Form | Key Stability Characteristics |

| Ascorbic Acid | Prone to degradation from heat, light, and oxygen, especially in solutions. wbcil.comresearchgate.netnih.gov |

| Sodium Ascorbate | More stable in crystalline form at low relative humidity. researchgate.net |

| This compound | Generally more stable than ascorbic acid, with good resistance to heat, light, and oxidation. wbcil.com |

Comparative Antioxidant Potentials in Chemical Systems

The primary function of vitamin C in many applications is its role as an antioxidant. Different forms of ascorbate are evaluated for their ability to scavenge free radicals and reduce oxidizing agents. Common assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay and the FRAP (Ferric Reducing Antioxidant Power) assay. researchgate.netnih.govmdpi.com

A study evaluating various potential antioxidant solutions found that a 10% ascorbic acid solution exhibited the highest antioxidant activity (95.7%) in a DPPH assay. scielo.brscielo.br A 10% sodium ascorbate gel also showed high antioxidant activity, comparable to ascorbic acid gel. scielo.brscielo.br However, a 10% sodium ascorbate solution showed a lower antioxidant activity (51.8%). scielo.br

In a study on fresh-cut apples, dipping the slices in this compound solutions increased their antioxidant activity in proportion to the concentration used. researchgate.net Slices treated with a 20% this compound solution had 16 times more antioxidant activity (measured by DPPH assay) than untreated slices. researchgate.net The total antioxidant activity in these treated apple slices was a combination of the externally applied ascorbic acid and the naturally present phenolic compounds. researchgate.net

While direct comparative studies of the antioxidant potential of this compound versus sodium ascorbate and ascorbic acid in purely chemical systems are not extensively detailed in the provided results, the data suggests that all forms possess significant antioxidant capabilities. The effectiveness in a specific system can be influenced by factors such as concentration, pH, and the medium (solution vs. gel). scielo.br For instance, ascorbic acid's high activity is sometimes offset by its low pH (~1.8), making buffered forms like sodium ascorbate (pH ~7.4) or this compound more suitable for certain applications. scielo.brscielo.br

| Substance (10% concentration) | Antioxidant Activity (%) |

| Ascorbic Acid Solution | 95.7% scielo.brscielo.br |

| Ascorbic Acid Gel | High (similar to solution) scielo.brscielo.br |

| Sodium Ascorbate Gel | High (similar to ascorbic acid gel) scielo.brscielo.br |

| Sodium Ascorbate Solution | 51.8% scielo.br |

Differences in Chelation Behavior with Metal Ions

Ascorbic acid and its salts can act as chelating agents, forming complexes with metal ions. This interaction is significant because metal ions, particularly iron (Fe) and copper (Cu), can catalyze the degradation of ascorbic acid. researchgate.net

Ascorbic acid is generally considered a weak chelating agent. nih.gov It interacts with metal ions like Fe³⁺ and Cu²⁺, typically through the oxygen atoms at the C2 and C3 positions of the ascorbate molecule. nih.govmdpi.com This interaction often involves the reduction of the metal ion (e.g., Fe³⁺ to Fe²⁺), which can, in turn, promote the generation of reactive oxygen species through Fenton-like reactions. nih.govnih.gov This dual role as both an antioxidant and a potential pro-oxidant in the presence of transition metals is a key aspect of ascorbate chemistry. nih.govresearchgate.net

Influence on Material Properties Compared to Other Ascorbate Salts

The choice of ascorbate form can influence the physical and sensory properties of the materials they are incorporated into, such as food products.

This compound is valued in the food industry for its ability to preserve color and freshness, thereby extending shelf life, without significantly altering the taste or smell of the product. atamanchemicals.combrenntag.com It is used in a wide range of products, including beverages, processed fruits and vegetables, cereals, and dairy products. wbcil.comatamanchemicals.combrenntag.com Its low pH helps to prevent microbial growth, contributing to its preservative effect. atamanchemicals.combrenntag.com